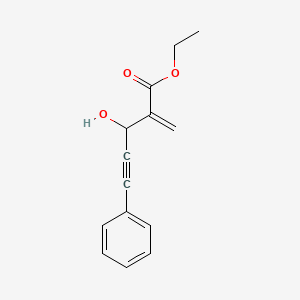
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate is an organic compound with a complex structure that includes a hydroxy group, a methylidene group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate typically involves multiple steps, including the formation of key intermediates. One common method involves the use of propargylic alcohols and phenylacetylene derivatives under specific reaction conditions. Catalysts such as palladium acetate (Pd(OAc)2) and bases like potassium carbonate (K2CO3) are often employed to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the alkyne group can produce alkenes or alkanes.
Applications De Recherche Scientifique
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the alkyne and phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-enoate
- Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-yn-2-one
Uniqueness
Ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate is unique due to the presence of both an alkyne and a phenyl group, which confer distinct chemical properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
596135-74-9 |
|---|---|
Formule moléculaire |
C14H14O3 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
ethyl 3-hydroxy-2-methylidene-5-phenylpent-4-ynoate |
InChI |
InChI=1S/C14H14O3/c1-3-17-14(16)11(2)13(15)10-9-12-7-5-4-6-8-12/h4-8,13,15H,2-3H2,1H3 |
Clé InChI |
GIAALNAMKYEABH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)C(C#CC1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















